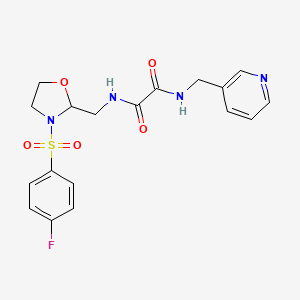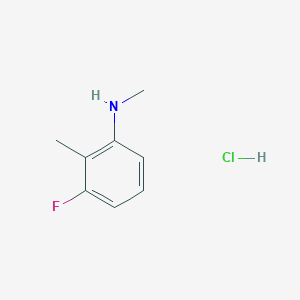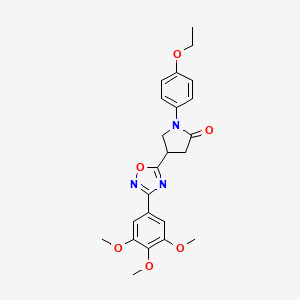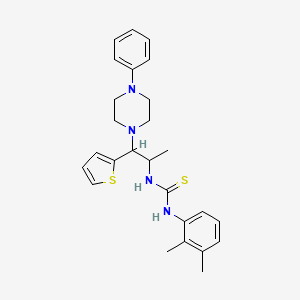![molecular formula C16H18N6S B2708082 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2380172-87-0](/img/structure/B2708082.png)
4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit promising biological activity against a range of diseases, including cancer, bacterial infections, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting key enzymes and signaling pathways involved in disease pathogenesis. For example, in cancer research, this compound has been found to inhibit the activity of key enzymes involved in DNA replication and repair, leading to apoptosis and cell cycle arrest. In bacterial infections, this compound has been found to inhibit the activity of key enzymes involved in bacterial cell wall synthesis and DNA replication, leading to bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine have been extensively studied. This compound has been found to exhibit potent activity against a range of diseases, including cancer, bacterial infections, and neurological disorders. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. In bacterial infections, this compound has been found to exhibit potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. In neurological disorders, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine in lab experiments include its potent biological activity, high purity, and high yields. However, there are also limitations to using this compound in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are many future directions for research on 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, which may provide insights into its potential applications in disease treatment.
2. Studies on the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its use in disease treatment.
3. Studies on the toxicity and safety of this compound, which may help to determine its potential applications in human medicine.
4. Studies on the potential applications of this compound in combination with other drugs, which may enhance its biological activity and improve disease treatment outcomes.
5. Studies on the potential applications of this compound in other disease areas, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that exhibits potent biological activity against a range of diseases, including cancer, bacterial infections, and neurological disorders. The synthesis method for this compound has been optimized to yield high purity and high yields of the final product. The mechanism of action of this compound is not fully understood, but it is thought to inhibit key enzymes and signaling pathways involved in disease pathogenesis. The advantages of using this compound in lab experiments include its potent biological activity, high purity, and high yields. However, there are also limitations to using this compound in lab experiments, including its cytotoxic effects at high concentrations. There are many future directions for research on this compound, including further studies on its mechanism of action, pharmacokinetics and pharmacodynamics, toxicity and safety, and potential applications in combination with other drugs and in other disease areas.
Métodos De Síntesis
The synthesis of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of 5,6-dimethyl-4-chloropyrimidine with piperazine, followed by the reaction of the resulting compound with 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This process has been optimized to yield high purity and high yields of the final product.
Aplicaciones Científicas De Investigación
The potential applications of 4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine in medicinal chemistry have been extensively studied. This compound has been found to exhibit potent activity against a range of diseases, including cancer, bacterial infections, and neurological disorders. In cancer research, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In bacterial infections, this compound has been found to exhibit potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. In neurological disorders, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-11-12(2)17-9-19-15(11)21-4-6-22(7-5-21)16-14-13(3-8-23-14)18-10-20-16/h3,8-10H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALFARLFBQBNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC4=C3SC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2707999.png)


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-benzoylbenzamide](/img/structure/B2708007.png)

![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2708013.png)
![2-(Benzylsulfanyl)-1-{[4-(tert-butyl)phenyl]sulfonyl}-1,4,5,6-tetrahydropyrimidine](/img/structure/B2708014.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)
![3-(2-bromophenoxy)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2708017.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)